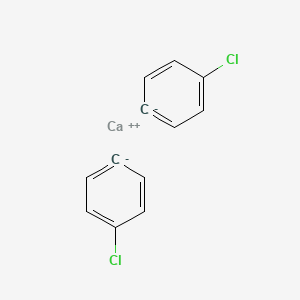
calcium;chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium chlorobenzene is a compound that consists of a calcium ion and a chlorobenzene molecule. Chlorobenzene is an aryl chloride, which means it is a benzene ring substituted with one chlorine atom. Its chemical formula is C₆H₅Cl. This colorless, flammable liquid is a common solvent and a widely used intermediate in the manufacture of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorobenzene is typically synthesized through the chlorination of benzene. The reaction involves benzene and chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{Cl} + \text{HCl} ] This reaction is an example of electrophilic aromatic substitution, where the chlorine atom replaces one of the hydrogen atoms on the benzene ring .
Industrial Production Methods
On an industrial scale, chlorobenzene is produced by the direct chlorination of benzene using chlorine gas and a catalyst. The process is carried out in a continuous flow reactor to ensure efficient production. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of a catalyst such as ferric chloride or aluminum chloride to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Chlorobenzene can undergo nucleophilic aromatic substitution reactions where the chlorine atom is replaced by a nucleophile. For example, chlorobenzene reacts with sodium hydroxide to form phenol.
Oxidation Reactions: Chlorobenzene can be oxidized to form chlorophenol or other chlorinated aromatic compounds.
Reduction Reactions: Chlorobenzene can be reduced to benzene using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) is commonly used as a nucleophile in the substitution reaction to form phenol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize chlorobenzene.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is used for the reduction of chlorobenzene.
Major Products Formed
Phenol: Formed from the nucleophilic substitution of chlorobenzene with sodium hydroxide.
Chlorophenol: Formed from the oxidation of chlorobenzene.
Scientific Research Applications
Chlorobenzene has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a solvent in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as a solvent in drug formulation.
Industry: Used in the production of rubber, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of chlorobenzene involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the chlorine atom on the benzene ring is replaced by a nucleophile through the formation of a Meisenheimer complex. This intermediate is stabilized by resonance and eventually leads to the substitution of the chlorine atom .
Comparison with Similar Compounds
Chlorobenzene can be compared with other halobenzenes such as fluorobenzene, bromobenzene, and iodobenzene. These compounds share similar chemical properties but differ in their reactivity and applications:
Fluorobenzene: Less reactive than chlorobenzene due to the strong carbon-fluorine bond.
Bromobenzene: More reactive than chlorobenzene and used in similar applications.
Iodobenzene: Highly reactive and used in specialized organic synthesis reactions .
Chlorobenzene’s unique properties, such as its moderate reactivity and versatility as a solvent and intermediate, make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
64661-10-5 |
|---|---|
Molecular Formula |
C12H8CaCl2 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
calcium;chlorobenzene |
InChI |
InChI=1S/2C6H4Cl.Ca/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2 |
InChI Key |
AFUKMKXXPOCXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.C1=CC(=CC=[C-]1)Cl.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















